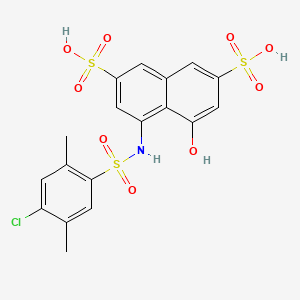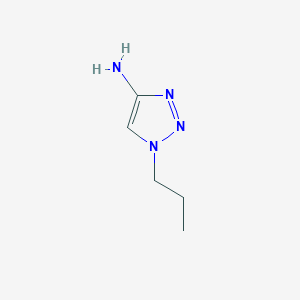![molecular formula C12H36Cl2N2Si4Z B1507104 ビス(トリメチルシリル)アミノ]ジルコニウム(IV)ジクロリド CAS No. 70969-28-7](/img/structure/B1507104.png)
ビス(トリメチルシリル)アミノ]ジルコニウム(IV)ジクロリド
概要
説明
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE is a chemical compound with the formula ZrCl2[N(SiMe3)2]2. It is a coordination complex composed of a zirconium center bonded to two chloride ions and two bis(trimethylsilyl)amino ligands. This compound is known for its unique properties and reactivity, making it valuable in various scientific research applications, including catalysis, spectroscopy, and materials science.
科学的研究の応用
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as polymerization, hydroamination, and CO2 fixation.
Spectroscopy: The compound’s distinct electronic properties make it useful in spectroscopic studies, providing insights into the behavior of zirconium complexes.
Materials Science: ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE is used in the synthesis of advanced materials, such as ceramics and thin films, due to its ability to form stable coordination complexes.
準備方法
Synthetic Routes and Reaction Conditions
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE can be synthesized through a salt metathesis reaction. The general method involves reacting anhydrous zirconium chloride (ZrCl4) with an alkali metal bis(trimethylsilyl)amide, such as sodium bis(trimethylsilyl)amide (Na[N(SiMe3)2]). The reaction proceeds as follows:
ZrCl4+2Na[N(SiMe3)2]→ZrCl2[N(SiMe3)2]2+2NaCl
The by-product, sodium chloride (NaCl), precipitates as a solid and can be removed by filtration. The remaining ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE can be purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The zirconium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other ligands, enhancing its catalytic properties.
Common Reagents and Conditions
Common reagents used in reactions with ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE include alkyl halides, aryl halides, and various Lewis bases. The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions with ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkyl-substituted zirconium complexes, while coordination reactions with Lewis bases can form stable coordination complexes .
作用機序
The mechanism by which ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE exerts its effects involves the coordination of the bis(trimethylsilyl)amino ligands to the zirconium center. This coordination stabilizes the zirconium complex and enhances its reactivity. The molecular targets and pathways involved in its catalytic activity include the activation of substrates through coordination to the zirconium center, facilitating various organic transformations .
類似化合物との比較
Similar Compounds
Zirconium Tetrachloride (ZrCl4): A common zirconium compound used in catalysis and materials science.
Zirconocene Dichloride (Cp2ZrCl2): A metallocene complex with applications in polymerization catalysis.
Tetrakis(dimethylamido)zirconium(IV) (Zr(NMe2)4): A zirconium amide complex used in atomic layer deposition and other thin film applications.
Uniqueness
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE is unique due to its combination of bis(trimethylsilyl)amino ligands and chloride ligands, which provide a balance of stability and reactivity. This makes it particularly effective in catalysis and materials science applications, where both stability and reactivity are crucial .
特性
IUPAC Name |
bis(trimethylsilyl)azanide;zirconium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H18NSi2.2ClH.Zr/c2*1-8(2,3)7-9(4,5)6;;;/h2*1-6H3;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWXEUAUHRSZID-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Cl-].[Cl-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl2N2Si4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722546 | |
| Record name | Zirconium(4+) chloride trimethyl-N-(trimethylsilyl)silanaminide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70969-28-7 | |
| Record name | Zirconium(4+) chloride trimethyl-N-(trimethylsilyl)silanaminide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B1507021.png)
![2-Hydroxy-5-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid](/img/structure/B1507022.png)
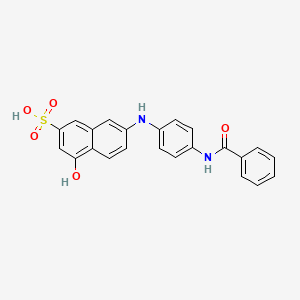
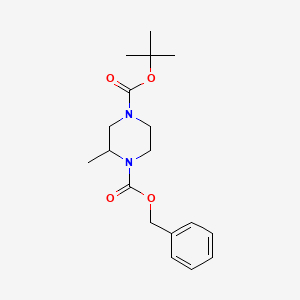


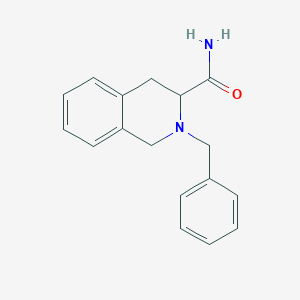
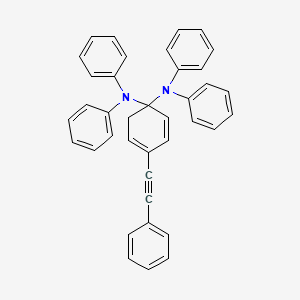
![3-Iodo-5-nitro-imidazo[1,2-A]pyridine](/img/structure/B1507037.png)
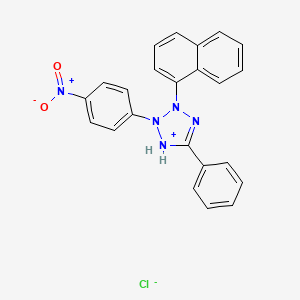

![N-[(2-Chloro-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B1507041.png)
